REACTION_SMILES
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[CH2:1]([CH3:2])[c:3]1[n:4][n:5][c:6]([NH2:8])[s:7]1.[Cl:25][CH2:26][Cl:27].[c:15]1([O:21][C:22](=[O:23])[Cl:24])[cH:16][cH:17][cH:18][cH:19][cH:20]1.[cH:9]1[cH:10][cH:11][n:12][cH:13][cH:14]1>>[CH2:1]([CH3:2])[c:3]1[n:4][n:5][c:6]([NH:8][C:22]([O:21][c:15]2[cH:16][cH:17][cH:18][cH:19][cH:20]2)=[O:23])[s:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCc1nnc(N)s1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(Cl)Oc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccncc1
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Name
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Type
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product
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Smiles
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CCc1nnc(NC(=O)Oc2ccccc2)s1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |